molecular formula C2H7NO2 B14301332 Methanamine, N-hydroxy-N-methoxy- CAS No. 114892-35-2

Methanamine, N-hydroxy-N-methoxy-

Cat. No.: B14301332
CAS No.: 114892-35-2
M. Wt: 77.08 g/mol
InChI Key: SKESXIRINSAZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanamine, N-hydroxy-N-methoxy- is an organic compound with the molecular formula C₂H₇NO. It is also known by other names such as N-methoxy-N-methylamine and N,O-dimethylhydroxylamine . This compound is characterized by the presence of both methoxy and hydroxy functional groups attached to the nitrogen atom, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-hydroxy-N-methoxy- can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methanol under acidic conditions to form N,O-dimethylhydroxylamine . Another method includes the reaction of methylamine with methanol in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of Methanamine, N-hydroxy-N-methoxy- typically involves the continuous flow process where reactants are fed into a reactor under controlled temperature and pressure conditions. This ensures a high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Methanamine, N-hydroxy-N-methoxy- involves its ability to act as a nucleophile due to the presence of the hydroxy and methoxy groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The compound can also form stable complexes with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanamine, N-hydroxy-N-methoxy- is unique due to the simultaneous presence of both methoxy and hydroxy groups attached to the nitrogen atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

N-methoxy-N-methylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2/c1-3(4)5-2/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKESXIRINSAZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472695
Record name Methanamine, N-hydroxy-N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114892-35-2
Record name Methanamine, N-hydroxy-N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.